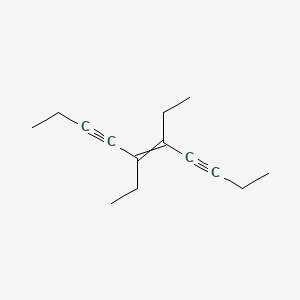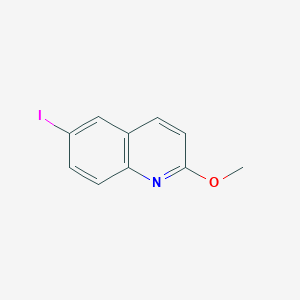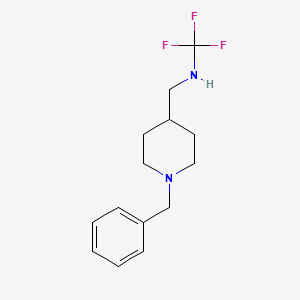![molecular formula C20H23NO3 B13945445 2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid CAS No. 127460-09-7](/img/structure/B13945445.png)
2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-isobutylphenyl)propanamido)benzoic acid is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Métodos De Preparación
The synthesis of 2-(2-(4-isobutylphenyl)propanamido)benzoic acid involves the reaction of 2-(4-isobutylphenyl)propionic acid (ibuprofen) with thionyl chloride to form 2-(4-isobutylphenyl)propionyl chloride. This intermediate is then reacted with anthranilic acid to yield the final product . The reaction conditions typically involve the use of a suitable solvent such as dimethyl sulfoxide and a catalyst like trimethylaluminum at elevated temperatures (130-140°C) . Industrial production methods focus on optimizing these conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
2-(2-(4-isobutylphenyl)propanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-(4-isobutylphenyl)propanamido)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-(4-isobutylphenyl)propanamido)benzoic acid involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparación Con Compuestos Similares
2-(2-(4-isobutylphenyl)propanamido)benzoic acid can be compared with other ibuprofen derivatives, such as:
- (S)-ibuprofen amide
- (S)-3-(4-isobutylphenyl)butan-2-one
- (S)-2-(4-isobutylphenyl)-N-(4-nitrophenyl)propanamide
- (S)-3-hydroxy-5-(2-(4-isobutylphenyl)propylamino)benzoic acid
These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of 2-(2-(4-isobutylphenyl)propanamido)benzoic acid lies in its enhanced antibacterial properties and stability under various conditions .
Propiedades
Número CAS |
127460-09-7 |
|---|---|
Fórmula molecular |
C20H23NO3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]benzoic acid |
InChI |
InChI=1S/C20H23NO3/c1-13(2)12-15-8-10-16(11-9-15)14(3)19(22)21-18-7-5-4-6-17(18)20(23)24/h4-11,13-14H,12H2,1-3H3,(H,21,22)(H,23,24) |
Clave InChI |
VUHLDGBCWJUEMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
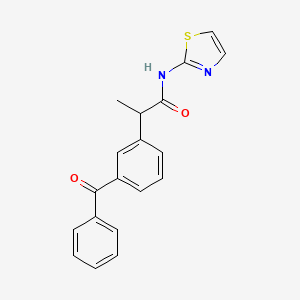
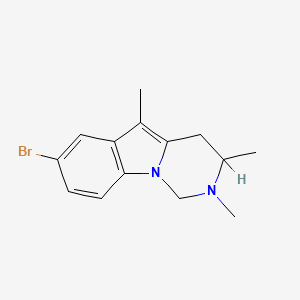
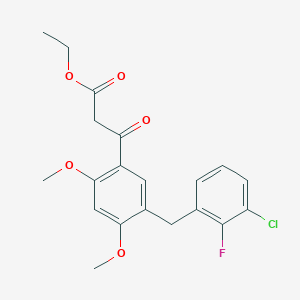
![(2S)-1-[(tert-butoxy)carbonyl]-2-methyl-4-methylidenepyrrolidine-2-carboxylic acid](/img/structure/B13945394.png)
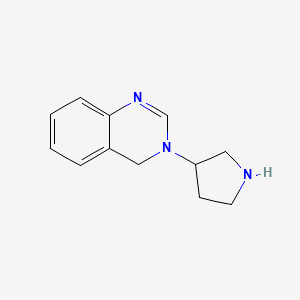
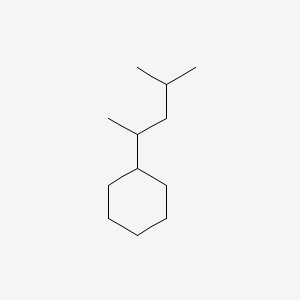
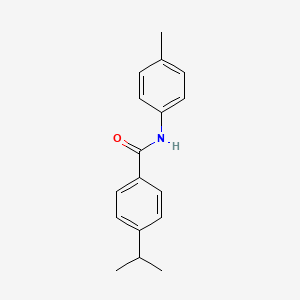
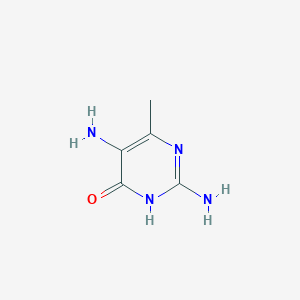
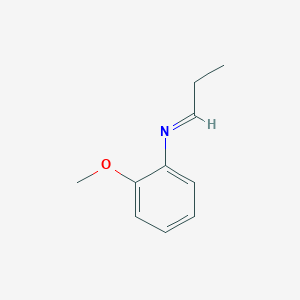
![Benzenamine, 4-[(1R)-1-methylpropoxy]-](/img/structure/B13945423.png)
